molecular formula C17H20N6O4 B1223172 N-[(4-Aminophenyl)methyl]adenosine

N-[(4-Aminophenyl)methyl]adenosine

Número de catálogo: B1223172
Peso molecular: 372.4 g/mol
Clave InChI: PMUVNAUPWLXPSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-Aminophenyl)methyl]adenosine is a compound known for its role as an adenosine receptor inhibitor. It has a molecular formula of C17H20N6O4 and a molecular weight of 372.38 g/mol . This compound is particularly significant in scientific research due to its ability to interact with adenosine receptors, which are involved in various physiological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Aminophenyl)methyl]adenosine typically involves the reaction of adenosine with 4-aminobenzylamine under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-[(4-Aminophenyl)methyl]adenosine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its activity.

    Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and interactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

N-[(4-Aminophenyl)methyl]adenosine has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study adenosine receptor interactions and to develop new adenosine receptor inhibitors.

    Biology: The compound is used to investigate the role of adenosine receptors in various biological processes, including neurotransmission and immune response.

    Medicine: Research on this compound contributes to the development of new therapeutic agents targeting adenosine receptors, which are implicated in conditions such as cardiovascular diseases and neurological disorders.

    Industry: The compound is used in the development of new drugs and in the study of receptor-ligand interactions.

Mecanismo De Acción

N-[(4-Aminophenyl)methyl]adenosine exerts its effects by inhibiting adenosine receptors. It binds to these receptors, preventing the natural ligand (adenosine) from interacting with them. This inhibition can modulate various physiological processes, including neurotransmission, vasodilation, and immune response . The primary molecular targets are the adenosine receptors, and the pathways involved include those related to cyclic AMP (cAMP) signaling.

Comparación Con Compuestos Similares

Similar Compounds

    Adenosine: The natural ligand for adenosine receptors, involved in numerous physiological processes.

    N6-(Phenylmethyl)adenosine: A similar compound with a different substituent on the adenosine molecule.

    N6-(Cyclopentyl)adenosine: Another adenosine receptor inhibitor with a different substituent.

Uniqueness

N-[(4-Aminophenyl)methyl]adenosine is unique due to its specific substituent (4-aminophenylmethyl) which provides distinct binding properties and inhibitory effects on adenosine receptors. This makes it a valuable tool in research for understanding receptor interactions and developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What is the structural basis for the adenosine receptor inhibitory activity of N-[(4-Aminophenyl)methyl]adenosine?

  • Answer : The compound’s inhibitory activity arises from its structural similarity to adenosine, with the addition of a 4-aminophenylmethyl group enhancing target binding. Its Ki value of 29 nM for rat ecto-5′-nucleotidase suggests high affinity, likely due to hydrogen bonding between the aminophenyl group and the receptor’s active site residues. Molecular docking studies highlight three hydrogen bonds and π-π stacking interactions stabilizing the complex .

Q. How should researchers handle solubility and stability challenges when working with this compound?

  • Answer : The compound dissolves in DMSO at 10 mg/mL with sonication and warming to 60°C. For long-term storage, lyophilized powder should be kept at -20°C (3-year stability) or 4°C (2 years). In solution, store at -80°C (6 months) or -20°C (1 month) to prevent degradation. Avoid freeze-thaw cycles to maintain integrity .

Q. What animal dosing guidelines are recommended for in vivo studies?

  • Answer : Use the body surface area (BSA) normalization method. For example, a 20 mg/kg dose in mice (Km = 3) translates to 10 mg/kg in rats (Km = 6). Refer to the BSA coefficient table below for interspecies conversions:

SpeciesWeight (kg)BSA (m²)Km Coefficient
Mouse0.020.0073
Rat0.150.0256
Dog100.520

Advanced Research Questions

Q. How does this compound compare to structurally similar adenosine receptor modulators in terms of selectivity and potency?

  • Answer : Comparative studies show distinct advantages over analogs like CV1808 (non-selective A2 agonist, Ki = 76 nM) and FK453 (A1 antagonist, IC50 = 17.2 nM). The 4-aminophenylmethyl group in this compound confers steric hindrance, reducing off-target effects. See the table below for key comparisons:

CompoundTargetKi/IC50Selectivity Profile
This compoundEcto-5′-nucleotidase29 nMHigh specificity for A1/A3
CV1808A2A/A376 nMNon-selective
FK453A117.2 nMA1-specific antagonist

Q. What experimental strategies can resolve contradictions in molecular dynamics (MD) simulations of this compound-TNF-α interactions?

  • Answer : MD simulations show fluctuating RMSD values (6.7–8.7 Å for the ligand; 1.8–2.1 Å for TNF-α), suggesting partial instability. To address this:

  • Use ensemble docking to sample multiple protein conformations.
  • Apply alanine scanning mutagenesis to identify critical binding residues (e.g., Lys11, Glu117).
  • Validate with surface plasmon resonance (SPR) to measure binding kinetics under physiological conditions .

Q. How can researchers optimize synthetic routes for this compound derivatives to improve yield and purity?

  • Answer : Retro-synthetic analysis suggests:

  • Step 1 : Couple 4-aminobenzylamine to adenosine via Mitsunobu reaction (optimize with DIAD/PPh3).
  • Step 2 : Purify intermediates using reverse-phase HPLC (C18 column, 10–100% acetonitrile gradient).
  • Step 3 : Characterize products via LC-MS and 2D-NMR (¹H-¹³C HSQC) to confirm regioselectivity. Yields >70% are achievable with strict anhydrous conditions .

Q. What in silico tools are most reliable for predicting off-target effects of this compound?

  • Answer : Combine SwissTargetPrediction (probabilistic target profiling) and SEA (Similarity Ensemble Approach) to identify potential off-targets like kinases or GPCRs. Cross-validate with AutoDock Vina for binding energy calculations (ΔG < -8 kcal/mol indicates high-risk targets) .

Q. Methodological Considerations

Q. How should researchers design dose-response experiments to account for species-specific pharmacokinetics?

  • Answer : Use allometric scaling based on metabolic rate:

  • Mouse-to-human : Apply a 12.3× safety factor (FDA guidelines).
  • Monitor plasma half-life via LC-MS/MS and adjust dosing intervals accordingly. Include a negative control (e.g., vehicle-treated group) and positive control (e.g., known A1 agonist) .

Q. What analytical techniques are critical for verifying compound identity and purity in batch-to-batch studies?

  • Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C17H20N6O4, [M+H]+ = 373.1622).
  • 1H/13C NMR : Check for characteristic peaks (e.g., adenosine H8 at δ 8.3 ppm, aminophenyl CH2 at δ 4.1 ppm).
  • HPLC-UV (λ = 254 nm): Ensure ≥95% purity with a retention time of 8.2 ± 0.3 min .

Q. Data Interpretation and Validation

Q. How can conflicting results from enzyme inhibition assays (e.g., IC50 variability) be reconciled?

  • Answer : Variability often stems from assay conditions:
  • ATP concentration : Standardize to 1 mM (Km for ecto-5′-nucleotidase).
  • Temperature : Use 37°C with pre-equilibration to mimic physiological conditions.
  • Include Z’-factor analysis to validate assay robustness (Z’ > 0.5 required) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in animal models?

  • Answer : Apply non-linear regression (GraphPad Prism) to calculate ED50 values. Use mixed-effects models (e.g., ANOVA with Tukey’s post hoc) for multi-group comparisons. Report 95% confidence intervals and effect sizes .

Propiedades

IUPAC Name

2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUVNAUPWLXPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.